Product packaging for Ethyl 2-acetyl-5-oxohexanoate(Cat. No.:CAS No. 35490-05-2)

Ethyl 2-acetyl-5-oxohexanoate

Cat. No.: B1616939
CAS No.: 35490-05-2
M. Wt: 200.23 g/mol
InChI Key: FSXQBIOXTYIIDI-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-oxohexanoate (CAS 35490-05-2) is a high-purity ketoester compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This reagent serves as a versatile synthetic building block in organic chemistry research, particularly for developing complex molecular architectures. Its structure features multiple reactive sites, including two ketone groups and an ester function, which allow for sequential and selective chemical transformations. The compound has a calculated density of approximately 1.044 g/cm³ and a high boiling point of around 304°C, with a flash point of about 131.5°C, indicating moderate thermal stability for laboratory handling . Published synthetic protocols demonstrate its application as an intermediate in multi-step organic syntheses . As a specialty chemical, it is valued for constructing molecular frameworks prevalent in pharmaceutical development and materials science research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet prior to use and implement standard laboratory precautions when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B1616939 Ethyl 2-acetyl-5-oxohexanoate CAS No. 35490-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-acetyl-5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-14-10(13)9(8(3)12)6-5-7(2)11/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXQBIOXTYIIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956896
Record name Ethyl 2-acetyl-5-oxohexanoate
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URL https://comptox.epa.gov/dashboard/DTXSID00956896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35490-05-2
Record name Hexanoic acid, 2-acetyl-5-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035490052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-acetyl-5-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Acetyl 5 Oxohexanoate

Established Synthetic Pathways to Ethyl 2-acetyl-5-oxohexanoate

The primary and most effective method for synthesizing this compound is through the Michael addition reaction. This pathway is favored for its efficiency and the direct formation of the desired carbon skeleton.

Michael Addition Reactions for this compound Synthesis

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as the cornerstone for producing this compound. libretexts.org This method is characterized by the formation of a carbon-carbon bond between the α-carbon of a donor molecule and the β-carbon of an acceptor molecule. libretexts.org

The classic and most frequently employed variation of the Michael reaction for this synthesis involves the addition of ethyl acetoacetate (B1235776), serving as the Michael donor, to methyl vinyl ketone (MVK), the Michael acceptor. libretexts.orglu.se In this reaction, a basic or acidic catalyst facilitates the formation of a stable enolate from ethyl acetoacetate. libretexts.org This enolate then nucleophilically attacks the β-carbon of methyl vinyl ketone, leading to the formation of this compound. libretexts.orglu.seprepchem.com The reaction is a reliable method for generating the target 1,5-dicarbonyl product. libretexts.org

A variety of catalyst systems have been developed to promote the Michael addition between ethyl acetoacetate and methyl vinyl ketone, enhancing reaction rates and yields. These can be broadly categorized into transition metal catalysts, organocatalysts, and base catalysts.

Transition metal-based Lewis acids are effective catalysts for the Michael addition. lu.se Zirconium tetrachloride (ZrCl₄) has been documented as a catalyst for the reaction between ethyl acetoacetate and methyl vinyl ketone. lu.sevulcanchem.com One study detailed a synthesis where ZrCl₄ was dissolved in tetrahydrofuran (B95107) (THF), followed by the addition of the reactants and heating to 100 °C for 19 hours. lu.se Zirconium compounds are recognized for their low toxicity and high catalytic activity in various organic reactions, including the Michael addition. researchgate.net

Ytterbium triflate (Yb(OTf)₃) is another prominent Lewis acid catalyst used for this transformation. lu.se Research has shown that Yb(OTf)₃-catalyzed reactions between ethyl acetoacetate and MVK proceed efficiently, producing the desired this compound. lu.se The effectiveness of Yb(OTf)₃ has also been demonstrated in aqueous media for related Michael additions, highlighting its utility as a water-tolerant Lewis acid. psu.eduresearchgate.net While specific data for Europium triflate (Eu(OTf)₃) in this exact reaction is less detailed in the provided context, its chemical similarity to other lanthanide triflates like Yb(OTf)₃ suggests its potential applicability. Other transition metal compounds, such as CeCl₃·7H₂O, have also been used for the synthesis of this compound. researchgate.net

Table 1: Transition Metal-Catalyzed Synthesis of this compound

Catalyst Reactants Solvent Conditions Reference
ZrCl₄ (10 mol%) Ethyl acetoacetate, Methyl vinyl ketone THF 100 °C, 19 h lu.se
Yb(OTf)₃ Ethyl acetoacetate, Methyl vinyl ketone - Optimized conditions lu.se
CeCl₃·7H₂O - - Heated at 150°C for 2h prior to reaction researchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free alternative for synthesizing chiral molecules and other complex organic structures. google.com While the direct organocatalytic synthesis of the racemic this compound is a fundamental transformation, much research in this area focuses on asymmetric synthesis. For instance, proline-derived catalysts have been used in related organocatalytic Michael additions. bris.ac.uk The general principle involves the activation of one of the reactants by the organocatalyst to facilitate the carbon-carbon bond formation.

Base catalysis is a traditional and effective method for promoting the Michael reaction. The base abstracts an acidic α-proton from the ethyl acetoacetate to generate a nucleophilic enolate, which then attacks the methyl vinyl ketone. researchgate.net A German patent describes a process for carrying out base-catalyzed reactions, including the reaction of methyl acetoacetate with methyl vinyl ketone using a polymeric base to yield mthis compound, demonstrating the principle with a closely related substrate. google.com While strong bases like sodium ethoxide are commonly used, milder inorganic bases such as potassium carbonate (K₂CO₃), potassium hydrogen phosphate (B84403) (K₂HPO₄), and sodium bicarbonate (NaHCO₃) can also be employed to catalyze the reaction, often leading to cleaner reactions and easier workup. researchgate.net Amine salts like ethylamine (B1201723) hydrochloride can also serve as catalysts, providing a mildly acidic or basic environment depending on the reaction conditions.

Catalyst Systems in Michael Additions for this compound

Alternative Synthetic Routes to this compound

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound.

A key principle of green chemistry is the use of safer solvents and the reduction of auxiliary substances. acs.orgwordpress.com In the context of synthesizing precursors or related compounds, this can involve replacing hazardous reagents and solvents with more environmentally benign alternatives. For instance, the use of strong, corrosive acids like sulfuric acid in the synthesis from 2-acetylglutaric acid diethyl ester is a significant environmental concern. google.com

Modern approaches focus on the use of reusable, solid acid catalysts or enzymatic processes to minimize waste and environmental impact. acs.org For example, the use of Dowex H+ cation-exchange resin as a catalyst for esterification reactions represents a greener alternative to traditional acid catalysts. The selection of solvents is also critical, with a push to replace halogenated solvents like dichloromethane (B109758) with safer options such as heptane (B126788) or isopropanol (B130326) mixtures. wordpress.com While specific green chemistry applications directly for this compound synthesis are still an area of active development, the broader trends in organic synthesis point towards the adoption of these principles.

Sustainable Catalysis for this compound Production

The production of this compound, a valuable intermediate in organic synthesis, is increasingly being scrutinized through the lens of green chemistry. Sustainable catalytic methodologies aim to enhance the efficiency of its synthesis while minimizing environmental impact. These approaches focus on the use of less hazardous substances, milder reaction conditions, and catalysts that can be easily recovered and reused. Research in this area has explored both transition-metal catalysis in greener solvent systems and the application of biocatalysis.

One of the primary synthetic routes to this compound is the Michael addition of ethyl acetoacetate to methyl vinyl ketone. The choice of catalyst and reaction conditions plays a pivotal role in the sustainability of this process. Studies have investigated various Lewis acid catalysts to promote this reaction, with a focus on improving yields and catalyst efficiency.

Recent research from Lund University explored the use of different transition-metal catalysts for this Michael addition. lu.se The study aimed to optimize reaction conditions and investigate the scope and limitations of these catalysts. lu.se Among the catalysts tested were Zirconium(IV) chloride (ZrCl₄) and Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃). lu.se The research highlighted that Yb(OTf)₃ provided high yields under optimized conditions. lu.se Furthermore, in the pursuit of greener chemistry, the potential of using water as a reusable and environmentally benign solvent alternative was noted. lu.se

The following table summarizes the results of the Michael addition reaction under different catalytic conditions to produce this compound.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZrCl₄ (10 mol%)THF606176.6* lu.se
ZrCl₄ (10 mol%)THF10019- lu.se
Yb(OTf)₃---High Yield lu.se

*The reported yield of 176.6% was noted as unreasonably high, suggesting issues with the quantification method under these specific conditions. lu.se

Biocatalysis represents another significant frontier in the sustainable production of this compound and its precursors. This approach utilizes enzymes or whole microbial cells as catalysts, offering numerous advantages that align with the principles of green chemistry. core.ac.ukresearchgate.net These benefits include high selectivity (enantio- and regioselectivity), the use of ambient temperature and atmospheric pressure, and operation in aqueous media, which reduces the need for volatile organic solvents. core.ac.uk

While direct biocatalytic synthesis of this compound is an area of ongoing research, the enantioselective reduction of the closely related precursor, ethyl-5-oxohexanoate, to chiral alcohols has been successfully demonstrated. mdpi.com For instance, the microbial reduction of ethyl-5-oxohexanoate using Pichia methanolica has been shown to produce ethyl-(S)-5-hydroxyhexanoate with high yields (80-90%) and excellent enantiomeric excess (>95% e.e.). mdpi.com Such biocatalytic steps are crucial for the synthesis of chiral pharmaceuticals and demonstrate the potential for developing enzymatic or whole-cell systems for the production of more complex molecules like this compound. mdpi.com The ability to immobilize and reuse microbial cells and enzymes further enhances the economic and environmental viability of these processes. core.ac.uk

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 Acetyl 5 Oxohexanoate

Mechanistic Investigations of Michael Additions Involving Ethyl 2-acetyl-5-oxohexanoate

The Michael addition, a cornerstone of carbon-carbon bond formation, can involve this compound in dual roles, acting as either a nucleophilic donor or, conceptually, as an electrophilic acceptor after suitable modification.

This compound as a Michael Donor

The structure of this compound features acidic α-hydrogens located between the two carbonyl groups of the acetyl and ester moieties. This structural feature allows for the facile generation of a stabilized enolate ion in the presence of a base. This enolate is a soft nucleophile, making it an excellent candidate for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, known as Michael acceptors.

The mechanism commences with the deprotonation of the α-carbon by a base (e.g., sodium ethoxide), leading to the formation of a resonance-stabilized enolate. This enolate then attacks the β-carbon of a Michael acceptor, such as methyl vinyl ketone. The resulting intermediate is a new, larger dicarbonyl compound, which upon protonation, yields the final Michael adduct. The stability of the initial enolate, due to the delocalization of the negative charge over two carbonyl groups, is a key driving force for this reaction.

A primary example of this reactivity is, in fact, the synthesis of this compound itself, which is formed through the Michael addition of ethyl acetoacetate (B1235776) (the donor) to methyl vinyl ketone (the acceptor). Following its formation, this compound can theoretically act as a Michael donor in subsequent reactions, although this application is less commonly documented than its use in cyclization reactions.

Reactant (Michael Donor)Michael AcceptorBaseProduct
Ethyl acetoacetateMethyl vinyl ketoneSodium ethoxideThis compound

This compound as a Michael Acceptor

For this compound to function as a Michael acceptor, it would need to possess an α,β-unsaturated carbonyl moiety. In its native state, it does not. However, derivatives of this compound can be envisioned to undergo reactions that would classify them as Michael acceptors. For instance, an intramolecular aldol (B89426) condensation followed by dehydration (as seen in the Robinson annulation) of a derivative could generate a cyclic α,β-unsaturated ketone. This newly formed enone system would then be susceptible to attack by a Michael donor at the β-position.

The mechanism would involve the conjugate addition of a nucleophile (the Michael donor) to the β-carbon of the unsaturated system. This would result in the formation of a new carbon-carbon bond and the generation of an enolate intermediate, which is subsequently protonated to yield the final product. While theoretically plausible, specific and isolated examples of this compound being intentionally converted to a Michael acceptor for subsequent Michael additions are not prominently featured in the literature, as the compound is more directly utilized in tandem reactions like the Robinson annulation.

Intramolecular Cyclization Reactions of this compound

The 1,5-dicarbonyl structure of this compound makes it an ideal precursor for intramolecular cyclization reactions, which are fundamental in the synthesis of six-membered rings.

Robinson Annulation Pathways Utilizing this compound

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. While this compound is the product of a Michael addition, its structural features are primed for the subsequent intramolecular aldol condensation, which is the second stage of a Robinson annulation sequence.

A classic example is the synthesis of the Wieland-Miescher ketone, a key intermediate in the synthesis of steroids and other polycyclic natural products. In this pathway, a precursor that can generate a structure analogous to this compound is subjected to conditions that facilitate an intramolecular aldol condensation.

The mechanism involves the formation of an enolate from one of the terminal methyl ketone groups of a derivative of this compound. This enolate then attacks the other ketone carbonyl group intramolecularly, leading to the formation of a six-membered ring containing a β-hydroxy ketone. Subsequent dehydration of this aldol adduct under either acidic or basic conditions yields a stable, conjugated α,β-unsaturated ketone, the hallmark of a Robinson annulation product.

Starting MaterialKey IntermediateFinal Product TypeNamed Synthesis
(Derivative of) this compoundβ-Hydroxy ketoneα,β-Unsaturated cyclic ketoneWieland-Miescher ketone synthesis

Related Aldol Condensation Derivatives and Mechanisms

Beyond the classic Robinson annulation, derivatives of this compound can undergo various intramolecular aldol condensations to form a range of cyclic products. The regioselectivity of the cyclization is dependent on which α-proton is removed to form the enolate and which carbonyl group is subsequently attacked.

For instance, under specific basic or acidic conditions, an enolate can be selectively generated at one of the α-carbons. The subsequent intramolecular nucleophilic attack on one of the carbonyl carbons leads to the formation of a five or six-membered ring. The stability of the resulting ring often dictates the major product. Six-membered rings are generally favored due to lower ring strain. The initial aldol addition product, a β-hydroxy ketone, can often be isolated or can be readily dehydrated to the corresponding enone.

Biocatalytic Transformations of this compound

The use of biocatalysts, such as isolated enzymes or whole microbial cells, offers a green and highly selective alternative to traditional chemical transformations. In the context of this compound, biocatalytic reductions of its ketone functionalities are of significant interest for the synthesis of chiral hydroxy esters.

Carbonyl reductases (also known as alcohol dehydrogenases) are a class of enzymes that can catalyze the stereoselective reduction of ketones to alcohols. These enzymes typically utilize a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), as the source of hydride.

The biocatalytic reduction of this compound can potentially yield a variety of stereoisomeric diols, depending on the enzyme's selectivity for each of the two ketone groups. The mechanism involves the transfer of a hydride from the cofactor to the carbonyl carbon, followed by protonation of the resulting alkoxide by a proton source, often from the enzyme's active site or the aqueous medium. The high degree of stereoselectivity (enantio- and diastereoselectivity) achievable with enzymes is a major advantage over many chemical reducing agents. While extensive research has been conducted on the biocatalytic reduction of simpler β-keto esters like ethyl acetoacetate, specific studies on this compound are an emerging area of interest.

SubstrateEnzyme ClassCofactorPotential Product
This compoundCarbonyl Reductase / Alcohol DehydrogenaseNADH/NADPHChiral hydroxy esters/diols

Enantioselective Reductions of the Keto Group in this compound (or its 5-oxo-hexanoate variant)

The asymmetric reduction of prochiral ketones is a cornerstone of modern synthesis, providing access to valuable chiral building blocks. nih.gov Biocatalytic methods, employing enzymes such as dehydrogenases/reductases from various microorganisms, offer an environmentally friendly and highly selective alternative to traditional chemical reductants. nih.gov These enzyme-catalyzed reductions are particularly effective for ketones and β-keto esters, yielding optically pure secondary alcohols. nih.gov

For β-keto esters, a class of compounds to which this compound belongs, enzyme-catalyzed enantioselective reductions have become a popular method for producing homochiral building blocks for biologically active compounds. nih.gov Dehydrogenases, such as (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum, have demonstrated broad applicability in the asymmetric reduction of various prochiral ketones and β-keto esters to enantiopure secondary alcohols. nih.gov The high enantioselectivity is governed by the specific binding interactions within the enzyme's active site. nih.gov

Self-sufficient heterogeneous biocatalysts have been developed for the enantiodivergent reduction of β-keto esters, allowing for the synthesis of both (R)- and (S)-β-hydroxy esters. chemrxiv.org For example, an (R)-specific ketoreductase from Lactobacillus kefir (LkKRED) and an (S)-specific dehydrogenase from Thermus thermophilus (TtHBDH) can be immobilized and used in continuous flow reactors. chemrxiv.org These systems often use a simple alcohol like 2-propanol as a cosubstrate for cofactor regeneration, enhancing their industrial applicability. nih.govchemrxiv.org A study on the continuous production of enantiopure ethyl 3-(R)-hydroxybutyrate demonstrated excellent operational stability over 21 days, achieving a high space-time yield. chemrxiv.org

The general principle involves the stereospecific transfer of a hydride from a cofactor, typically NAD(P)H, to the carbonyl carbon of the keto ester. The choice of enzyme dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting hydroxyl group. While direct studies on this compound are not extensively detailed in the provided literature, the principles established for other β-keto esters and 5-oxo-pentanoates are directly applicable. researchgate.net For instance, the reduction of ethyl 5-phenyl-3-oxopentanoate has been achieved with high enantiomeric excess (up to 99% ee) using whole-cell biocatalysts, demonstrating the feasibility of reducing the keto group in a 5-oxo-hexanoate variant structure. researchgate.net

Enzyme-Catalyzed Derivatizations of this compound

Enzyme catalysis is a powerful tool for the selective derivatization of multifunctional molecules. unipd.it Hydrolases, particularly lipases, are widely used biocatalysts in organic chemistry due to their accessibility and stability in organic media. unipd.it For a compound like this compound, enzymes can facilitate various transformations beyond simple reductions.

Lipase-catalyzed reactions, such as enantioselective acylation, are highly effective for the kinetic resolution of racemic alcohols. unipd.it While this compound itself is not chiral, its reduction products (the corresponding hydroxy esters) could be resolved using this method. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can achieve theoretical yields of up to 100% for a single enantiomer. unipd.it This has been successfully applied to the synthesis of chiral esters using a combination of a lipase (B570770) and a metal racemization catalyst. unipd.it

Furthermore, the keto groups in this compound can be targeted by other enzyme classes. For example, Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of ketones to esters, a reaction that will be discussed in more detail in section 3.4.2. This enzymatic transformation represents a powerful derivatization strategy, converting one of the ketone functionalities into an acetate (B1210297) ester, thereby fundamentally altering the compound's structure and reactivity.

Oxidative Transformations Involving this compound

Peroxidation Reactions and Ozonide Formation from Related Diketones

Peroxidation reactions offer a route to introduce oxygen-oxygen bonds into organic molecules. In the context of β-keto esters, particularly γ,δ-unsaturated analogues, organocatalytic asymmetric peroxidation has been developed. mdpi.com This methodology allows for the synthesis of δ-peroxy-β-keto esters with high enantioselectivity (up to 95:5 e.r.) using cinchona-derived organocatalysts. mdpi.com The resulting peroxy compounds can be further transformed; for instance, they can be reduced to chiral δ-hydroxy-β-keto esters or undergo cyclization to form chiral 1,2-dioxolanes, which are motifs found in bioactive natural products. mdpi.com

Ozonolysis is a powerful oxidative cleavage reaction that breaks carbon-carbon double or triple bonds using ozone (O₃). byjus.commasterorganicchemistry.com The reaction proceeds through the formation of a primary ozonide (a molozonide), which then rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). wikipedia.orgmsu.edu Subsequent workup of the ozonide yields carbonyl compounds such as aldehydes, ketones, or carboxylic acids, depending on the conditions. masterorganicchemistry.comjove.com While ozonolysis is primarily a method for cleaving unsaturated bonds to form carbonyls, the reaction of ozone with saturated ketones is less common. However, the general mechanism involves a 1,3-dipolar cycloaddition of ozone. msu.edu The reaction with diketones like this compound would not proceed via the typical Criegee mechanism unless unsaturation is present elsewhere in the molecule.

Baeyer–Villiger Oxidation Studies in the Context of Related Compounds

The Baeyer-Villiger oxidation is a significant reaction in organic synthesis that transforms a ketone into an ester (or a cyclic ketone into a lactone) through the insertion of an oxygen atom adjacent to the carbonyl carbon. organic-chemistry.orgchemistrysteps.com This reaction can be carried out using peroxyacids (like m-CPBA) or hydrogen peroxide.

The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a tetrahedral intermediate, often called the Criegee intermediate. wikipedia.orgnih.gov The rate-determining step is the migration of one of the substituent groups from the carbon to the adjacent oxygen atom, which occurs in a concerted fashion with the departure of a carboxylic acid. wikipedia.org The regioselectivity of the reaction is predictable, as the migratory aptitude of the substituents generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For a diketone like this compound, Baeyer-Villiger oxidation could potentially occur at either of the two ketone groups. Predicting the outcome would depend on the specific reagent and reaction conditions, as the migratory aptitudes of the groups attached to each carbonyl (a methyl group vs. a substituted ethyl group at C2, and a methyl group vs. a substituted propyl group at C5) would compete.

In recent years, enzymatic versions of this reaction using Baeyer-Villiger monooxygenases (BVMOs) have gained prominence as a "green chemistry" alternative. acs.orgresearchgate.net These flavin-dependent enzymes use molecular oxygen and a cofactor like NAD(P)H to perform the oxidation, often with high regio- and enantioselectivity. rsc.orgletstalkacademy.com BVMOs are capable of catalyzing the oxidation of a wide variety of non-natural substrates, making them powerful biocatalysts for synthetic chemistry. researchgate.net

Derivatization Chemistry of this compound

Synthesis of Substituted this compound Derivatives

The structural backbone of this compound provides multiple sites for derivatization. The α-carbon (C2), situated between a ketone and an ester group, is particularly acidic and can be readily deprotonated to form an enolate. This enolate can then act as a nucleophile in various reactions.

One common method for synthesizing the parent compound is through a Michael addition of ethyl acetoacetate to methyl vinyl ketone. This reaction can be catalyzed by various Lewis acids. For example, using Yb(OTf)₃ in an aqueous medium has been reported to give yields as high as 93%.

CatalystSolventTemperature (°C)TimeYield (%)
ZrCl₄THF10020 min41
Yb(OTf)₃H₂O6068 h93
ZrCl₄Neat2215 min21

Asymmetric α-alkylation of β-keto esters can be achieved using phase-transfer catalysis with cinchona-derived catalysts, providing a route to chiral derivatives with substituents at the C2 position in high enantiopurity. rsc.org Furthermore, palladium-catalyzed reactions of related allyl β-keto esters can generate palladium enolates, which then participate in a variety of transformations including aldol condensations and Michael additions, offering further avenues for derivatization. nih.gov

The 1,4-dicarbonyl structure of this compound makes it an excellent precursor for the synthesis of heterocyclic compounds. Cyclocondensation reactions with reagents like hydrazines or ureas can lead to the formation of five- or six-membered rings, such as pyrazoles and pyrimidines, respectively.

Modifications of Ester and Ketone Functionalities in this compound

The chemical reactivity of this compound is primarily governed by the interplay of its three functional groups: the ethyl ester and the two ketone moieties. The arrangement of these groups as both a β-keto ester and a 1,4-dicarbonyl system allows for a diverse range of chemical transformations, enabling the synthesis of various carbocyclic and heterocyclic structures. These modifications can be broadly categorized into reactions targeting the 1,4-dicarbonyl framework and those exploiting the reactivity of the β-keto ester unit.

Reactions of the 1,4-Dicarbonyl System: Cyclocondensation Pathways

The presence of two ketone groups in a 1,4-relationship makes this compound an ideal substrate for cyclocondensation reactions to form five-membered heterocyclic rings. The most prominent of these transformations is the Paal-Knorr synthesis. wikipedia.org

Paal-Knorr Synthesis

This synthetic route involves the reaction of a 1,4-dicarbonyl compound with an acid, an amine, or a sulfurizing agent to produce a furan (B31954), pyrrole (B145914), or thiophene (B33073), respectively. wikipedia.org

Furan Synthesis: Under acidic conditions, this compound can undergo intramolecular cyclization and dehydration. The reaction is typically catalyzed by protic acids like sulfuric acid or dehydrating agents such as phosphorus pentoxide. organic-chemistry.orgalfa-chemistry.com The mechanism involves the protonation of one carbonyl oxygen, which is then attacked by the enol form of the second carbonyl group to form a cyclic hemiacetal, followed by elimination of water to yield the aromatic furan ring. wikipedia.org

Pyrrole Synthesis: When reacted with ammonia (B1221849) or a primary amine, the 1,4-dicarbonyl moiety is converted into a substituted pyrrole. organic-chemistry.orgrgmcet.edu.in This reaction proceeds under neutral or weakly acidic conditions. organic-chemistry.org The mechanism involves the formation of an imine at one carbonyl, followed by a cyclizing attack from the enamine of the second carbonyl, and subsequent dehydration to form the stable pyrrole ring. alfa-chemistry.com

Thiophene Synthesis: The conversion to a thiophene ring is achieved by heating the 1,4-dicarbonyl compound with a sulfurizing agent. Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used to drive this transformation. wikipedia.org

Condensation with Hydrazine (B178648)

The reaction of the 1,4-diketone system with hydrazine (H₂N-NH₂) or its derivatives is a standard method for synthesizing six-membered nitrogen-containing heterocycles. This cyclocondensation yields substituted dihydropyridazines, which can subsequently be oxidized to the corresponding aromatic pyridazines.

Table 1: Cyclocondensation Reactions of the 1,4-Dicarbonyl Moiety

Product Type Reagent(s) Key Conditions Resulting Heterocycle
Furan Acid catalyst (e.g., H₂SO₄, P₂O₅) Heating Substituted Furan
Pyrrole Ammonia (NH₃) or Primary Amine (R-NH₂) Neutral or weakly acidic Substituted Pyrrole
Thiophene Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent Heating Substituted Thiophene
Dihydropyridazine Hydrazine (H₂N-NH₂) Condensation Substituted Dihydropyridazine

Reactions of the β-Keto Ester Functionality

The β-keto ester portion of the molecule, involving the C-2 ketone and the ethyl ester, exhibits a distinct set of reactions, primarily centered on the acidity of the α-carbon (the carbon atom between the two carbonyls).

Alkylation of the α-Carbon

The hydrogen atoms on the α-carbon of the β-keto ester are particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. wikipedia.orgslideshare.net This enolate is a potent nucleophile and can react with alkyl halides in an Sₙ2 reaction, a process known as the acetoacetic ester synthesis. wikipedia.orgyoutube.com This alkylation step forms a new carbon-carbon bond at the C-2 position, allowing for the elaboration of the carbon skeleton. vanderbilt.edu

Hydrolysis and Decarboxylation

A characteristic reaction of β-keto esters is their conversion to ketones through a two-step sequence of hydrolysis and decarboxylation. aklectures.com

Hydrolysis: The ethyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions (saponification). This reaction breaks the ester bond, yielding a β-keto acid intermediate. pearson.com

Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide upon gentle heating. libretexts.orgchemistrysteps.com The mechanism proceeds through a cyclic six-membered transition state, resulting in the formation of an enol, which then tautomerizes to the more stable ketone. libretexts.org This sequence effectively removes the ethoxycarbonyl group, converting the β-keto ester into a ketone (specifically, pentane-2,4-dione in the case of the non-alkylated starting material). aklectures.com

Table 2: Reactions of the β-Keto Ester Moiety

Reaction Type Reagent(s) Intermediate Final Product

Applications in Advanced Organic Synthesis

Ethyl 2-acetyl-5-oxohexanoate as a Versatile Building Block

The reactivity of this compound at multiple sites allows for its participation in a variety of chemical transformations, making it a highly adaptable component in synthetic strategies.

Synthesis of Complex Organic Molecules

This compound serves as a foundational element in the synthesis of complex organic molecules. Its dicarbonyl nature allows for sequential or domino reactions, leading to the formation of highly functionalized carbocyclic and heterocyclic systems. For instance, regioselective cyclizations of esters of 2-acetyl-5-oxohexanoic acid can lead to different products depending on the catalyst used. Pyrrolidinium acetate (B1210297) catalyzes the formation of alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates, while the presence of pyrrolidine (B122466) yields esters of 4-pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylic acid. researchgate.net Furthermore, catalysis by hydrogen chloride results in alkyl 4-methyl-2-oxocyclohex-3-enecarboxylates. researchgate.net These transformations highlight the compound's role in constructing diverse and complex molecular frameworks.

The compound's utility extends to the synthesis of pyrrole (B145914) derivatives. Novel 4-(3-oxopropyl)-2,5-dimethyl-1H-pyrrole-3-carboxylates have been successfully synthesized by reacting 1,2-diaza-1,3-butadienes with ethyl 4-acetyl-5-oxo-hexanoate. acs.org This demonstrates its application in creating heterocyclic structures which are prevalent in many biologically active compounds.

Construction of Carbon Skeletons in Synthetic Pathways

A key application of this compound lies in its ability to facilitate the construction of carbon skeletons. Its structure is ideal for participating in reactions that form new carbon-carbon bonds, a fundamental process in organic synthesis. For example, it has been utilized in domino Michael–Henry reactions with nitroolefins. rsc.org This enantioselective reaction, catalyzed by chiral organocatalysts, provides a pathway to chiral functionalized cyclohexanes with excellent enantioselectivities (97–99% ee) and high diastereoselectivities (86–98% de), along with high yields (88–94%). rsc.org

The compound also serves as a precursor in labeling studies for biosynthetic research. For instance, ethyl [1,2-¹³C₂]-5-oxohexanoate was prepared as an intermediate in the synthesis of [1,2-¹³C₂]-5,5-dichlorohexanoic acid, which is used to study biosynthetic pathways. rsc.org This application underscores the compound's importance in creating specifically labeled molecules to trace metabolic and biosynthetic routes.

Precursor in Pharmaceutical Synthesis

The structural motifs accessible from this compound make it a valuable precursor in the synthesis of pharmaceutically relevant molecules.

Chiral Intermediates for Biologically Active Molecules

The synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, and this compound and its derivatives serve as key starting materials for preparing chiral intermediates. core.ac.uk Biocatalytic processes, utilizing microorganisms and enzymes, have been effectively employed for the enantioselective reduction of related oxohexanoates to produce chiral alcohols. core.ac.ukmdpi.com For example, the enantioselective reduction of ethyl-5-oxohexanoate using Pichia methanolica yields ethyl-(S)-5-hydroxyhexanoate with high reaction yields (80–90%) and excellent enantiomeric excess (>95% e.e.). mdpi.comresearchgate.net These chiral hydroxy esters are crucial building blocks for various biologically active molecules. core.ac.uk

The versatility of this building block is further demonstrated in the synthesis of chiral functionalized cyclohexanes through domino reactions, which can be precursors to biologically active compounds like (–)-epibatidine. rsc.org

Development of Anti-Alzheimer's Drug Precursors from Related Oxohexanoates

Derivatives of oxohexanoates are key intermediates in the synthesis of drugs targeting Alzheimer's disease. mdpi.comresearchgate.net Specifically, ethyl-(S)-5-hydroxyhexanoate, obtained from the enantioselective reduction of ethyl-5-oxohexanoate, is a crucial chiral intermediate for anti-Alzheimer's drug candidates. mdpi.comresearchgate.net The enzymatic reduction of 5-oxohexanoate (B1238966) and 5-oxohexanenitrile (B84432) has been a focal point of research in developing these therapeutic agents. researchgate.net

The synthesis of these chiral intermediates often involves biocatalytic methods. For example, Pichia methanolica has been successfully used for the enantioselective reduction of ethyl-5-oxohexanoate to produce the desired (S)-hydroxy ester with high yield and enantioselectivity. researchgate.net

Synthesis of Curcumin (B1669340) Analogs Utilizing this compound

This compound is a key reagent in the synthesis of curcumin analogs, which are investigated for various therapeutic properties. nih.govnih.gov In these syntheses, this compound is condensed with appropriately substituted benzaldehydes. nih.govgoogle.com This reaction, often carried out using a modified Pederson's method, allows for the creation of both symmetric and asymmetric curcumin analogs. nih.govnih.gov

To prevent unwanted side reactions like Knoevenagel condensation, boric anhydride (B1165640) is often used to form a boron complex with the dicarbonyl starting material. nih.gov This strategy enables the controlled synthesis of a diverse library of curcumin analogs with various substituents on the phenyl rings, which are then evaluated for their biological activities. nih.govnih.gov

Intermediate in Specialty Chemical Production

As a carrier of the 1,4-dicarbonyl functionality, this compound is a key starting material for a range of specialty chemicals.

While direct use of this compound as a fragrance or flavor agent is not extensively documented, its structural motifs are closely related to compounds that are. For instance, esters like ethyl 3-oxohexanoate (B1246410) possess a fruity aroma and are used as flavoring agents in food and beverages and as fragrance ingredients in personal care products. medchemexpress.com More significantly, 1,4-dicarbonyl compounds are crucial precursors for the synthesis of substituted furans and pyrroles. wikipedia.orgscribd.com Many furan (B31954) and pyrrole derivatives are known for their potent aroma characteristics and are widely used in the flavor and fragrance industry. scribd.com Therefore, this compound serves as a valuable research intermediate for accessing libraries of heterocyclic compounds that can be screened for novel flavor and fragrance properties.

A primary research application of this compound is in the synthesis of five-membered heterocyclic compounds through the Paal-Knorr synthesis. wikipedia.org This reaction utilizes the 1,4-dicarbonyl structure to form:

Substituted furans through acid-catalyzed cyclization and dehydration. wikipedia.orgalfa-chemistry.com

Substituted pyrroles by reacting with primary amines or ammonia (B1221849). wikipedia.orgalfa-chemistry.com

Substituted thiophenes via reaction with sulfurizing agents like phosphorus pentasulfide. wikipedia.org

These heterocyclic cores are foundational in medicinal chemistry and agrochemical research. For example, the pyrrole ring is a component of many pharmaceuticals. nih.gov

Furthermore, the reactivity of this compound extends to the synthesis of six-membered rings. It can serve as a precursor for substituted pyridazines, which are another class of heterocyclic compounds investigated for potential applications in pharmaceuticals and other industrial sectors. researchgate.netnih.gov Its role as a building block allows researchers to construct complex molecular frameworks for the development of new materials and biologically active compounds. thegoodscentscompany.com

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Purity and Yield Determination

Chromatography is a cornerstone for separating Ethyl 2-acetyl-5-oxohexanoate from starting materials, byproducts, and solvents. These methods are crucial for monitoring the progress of a chemical reaction and for verifying the purity of the final product.

Gas Chromatography (GC) is a powerful tool for the analysis of volatile compounds like this compound. In a research context, GC is frequently used to monitor the progress of its synthesis, such as the Michael addition of ethyl acetoacetate (B1235776) to methyl vinyl ketone. By taking small aliquots from the reaction mixture over time, researchers can track the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions like temperature and catalyst loading.

For quantitative analysis, a flame ionization detector (FID) is commonly used due to its high sensitivity towards organic compounds. To ensure accuracy and precision in determining purity or calculating reaction yield, an internal standard is often employed. A known amount of a non-reactive compound with a distinct retention time is added to the sample. The peak area of this compound is then compared to the peak area of the internal standard. This ratio is plotted against known concentrations to create a calibration curve, which allows for the precise determination of the compound's concentration in a given sample. This method effectively mitigates errors arising from variations in injection volume.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for the qualitative analysis of this compound. chemistryhall.comorgchemboulder.com It is an indispensable tool for quickly checking the status of a reaction and for identifying the optimal solvent system for larger-scale purification by column chromatography. orgchemboulder.com

In a typical TLC analysis, a small spot of the reaction mixture is applied to a silica (B1680970) gel plate. orgchemboulder.com The plate is then developed in a sealed chamber containing a suitable mobile phase. Given the presence of two ketone and one ester functional groups, this compound is a compound of intermediate polarity. Therefore, an effective solvent system typically consists of a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate (B1210297). chemistryhall.comrochester.edu The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. orgchemboulder.com The starting materials and the final product will have different retention factor (Rƒ) values, allowing for a visual assessment of the reaction's completion. Visualization of the spots on the TLC plate is typically achieved under a UV lamp, as the conjugated carbonyl groups can absorb UV light, or by using chemical staining agents. orgchemboulder.com

Spectroscopic Characterization Techniques for this compound

Spectroscopic methods are essential for confirming the chemical structure of this compound. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the structural elucidation of organic molecules, including this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the molecular framework. nih.gov

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The key expected signals for this compound are detailed in the table below. The integration of these signals corresponds to the number of protons, while the splitting patterns (e.g., singlet, triplet, quartet) reveal the number of adjacent protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Ethyl (-O-CH₂-CH₃ )1.2 - 1.4Triplet (t)3H
Acetyl (CH₃ -C=O)2.1 - 2.3Singlet (s)3H
Ketone (CH₃ -C=O)2.1 - 2.3Singlet (s)3H
Methylene (-CH-CH₂ -CH₂-)1.9 - 2.2Multiplet (m)2H
Methylene (-CH₂-CH₂ -C=O)2.4 - 2.7Multiplet (m)2H
Methine (-CH -(C=O)-)3.5 - 3.8Triplet (t)1H
Ethyl (-O-CH₂ -CH₃)4.1 - 4.3Quartet (q)2H

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift values indicate the type of carbon (e.g., C=O, C-O, aliphatic).

Carbon Assignment Expected Chemical Shift (δ, ppm)
Ethyl (-O-CH₂-CH₃ )~14
Acetyl (CH₃ -C=O)~25-30
Ketone (CH₃ -C=O)~30
Methylene (-CH-CH₂ -CH₂-)~25-35
Methylene (-CH₂-CH₂ -C=O)~35-45
Methine (CH -(C=O)-)~60-65
Ethyl (-O-CH₂ -CH₃)~61
Ester (-C =O)~165-175
Acetyl (CH₃-C =O)~200-210
Ketone (CH₃-C =O)~205-215

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it is used to confirm the molecular weight and to gain structural information from fragmentation patterns. The compound has a molecular formula of C₁₀H₁₆O₄, corresponding to a molecular weight of approximately 200.23 g/mol . nih.govchemsynthesis.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at m/z = 200. The molecule will also undergo predictable fragmentation, providing further structural confirmation. Common fragmentation pathways for β-keto esters include cleavage of C-C bonds adjacent to the carbonyl groups.

m/z Value Possible Fragment Ion Fragment Lost
200[C₁₀H₁₆O₄]⁺˙(Molecular Ion)
157[M - COCH₃]⁺Acetyl radical (·COCH₃)
155[M - OC₂H₅]⁺Ethoxy radical (·OC₂H₅)
129[M - COOC₂H₅]⁺Ethoxycarbonyl radical (·COOC₂H₅)
43[CH₃CO]⁺Acylium ion

Quantitative Analysis Methods for Research Outputs

Accurate quantification of this compound is essential for determining the efficiency of a synthetic route (i.e., calculating the reaction yield) and for preparing solutions of known concentration for subsequent research applications.

The most common and reliable method for the quantitative analysis of this compound is Gas Chromatography (GC), as detailed previously. The use of an internal standard is paramount for achieving high accuracy. By preparing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard, a calibration curve can be generated. The response factor of the analyte relative to the standard is calculated, allowing for the precise determination of its quantity in an unknown sample. This rigorous approach is fundamental for reproducible scientific research and for the development of scalable synthetic processes. While other methods like quantitative NMR (qNMR) are theoretically possible, GC remains the industry and academic standard for this type of volatile compound.

Calibration Curve Development for Yield Quantification

A calibration curve is a fundamental tool in analytical chemistry for determining the concentration of a substance in an unknown sample by comparing its response to a set of standards of known concentration. For the quantification of this compound using GC-FID, a series of standard solutions containing accurately known concentrations of the purified compound are prepared.

The process involves dissolving precise amounts of this compound in a suitable solvent to create a stock solution, from which a series of dilutions are made to cover the expected concentration range of the experimental samples. Each of these standards is then injected into the gas chromatograph under optimized conditions. The instrument's detector generates a signal for the analyte, which is proportional to its concentration, and this is typically recorded as a peak area.

A graph is then constructed by plotting the peak area of this compound on the y-axis against the corresponding concentration of the standard solutions on the x-axis. A linear regression analysis is performed on these data points to generate a calibration curve, which is ideally a straight line. The equation of this line (y = mx + c), where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept, allows for the calculation of the concentration of this compound in an unknown sample by measuring its peak area and solving for 'x'. The quality of the calibration is assessed by the coefficient of determination (R²), with a value close to 1.0 indicating a high degree of linearity and a reliable calibration. For many analytical methods, a correlation coefficient (r) of ≥ 0.999 is considered acceptable. environics.com

Below is a representative data table illustrating the development of a calibration curve for the quantification of this compound.

Table 1: Representative Calibration Curve Data for this compound by GC-FID

Standard Concentration (mg/mL) Peak Area (Arbitrary Units)
1 0.1 12500
2 0.2 24800
3 0.4 50100
4 0.6 74500
5 0.8 99800

This table presents hypothetical data for illustrative purposes.

Internal Standard Methodologies in Quantitative Analysis

To enhance the precision and accuracy of quantitative analysis, an internal standard (IS) is often employed. The internal standard is a compound that is chemically similar to the analyte but is not present in the original sample. A known and constant amount of the internal standard is added to all standard solutions and the unknown samples.

The purpose of the internal standard is to correct for variations in injection volume, solvent evaporation, and instrument response. By comparing the peak area of the analyte to the peak area of the internal standard, a response factor (RF) can be calculated. The response factor is a measure of the relative sensitivity of the detector to the analyte and the internal standard.

For the quantitative analysis of this compound, a suitable internal standard would be a compound with a similar chemical structure and volatility, such as dodecane, which has been reported for this purpose. The internal standard should also be well-resolved from the analyte and any other components in the sample chromatogram.

A calibration curve is then constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the ratio of their concentrations. This method compensates for potential errors, leading to more reliable quantitative results. The concentration of the analyte in an unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard in the sample and using the calibration curve to find the corresponding concentration ratio.

Below is a data table illustrating the use of an internal standard for the quantification of this compound.

Table 2: Representative Data for Internal Standard Calibration of this compound

Standard Analyte Conc. (mg/mL) IS Conc. (mg/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS) Conc. Ratio (Analyte/IS)
1 0.1 0.5 12600 63500 0.198 0.2
2 0.2 0.5 25100 63800 0.393 0.4
3 0.4 0.5 50500 64100 0.788 0.8
4 0.6 0.5 75200 63900 1.177 1.2
5 0.8 0.5 100500 64200 1.565 1.6

This table presents hypothetical data for illustrative purposes, using a hypothetical internal standard.

Future Research Directions and Challenges

Development of Novel Stereoselective Synthetic Routes to Ethyl 2-acetyl-5-oxohexanoate

The synthesis of enantiomerically pure this compound is a significant challenge, as the parent molecule is achiral. Future research is directed towards establishing efficient and highly stereoselective synthetic methodologies.

Organocatalytic Asymmetric Michael Additions: A promising avenue lies in the organocatalyzed asymmetric Michael addition of ethyl acetoacetate (B1235776) to methyl vinyl ketone. Chiral organocatalysts, such as prolinol derivatives (e.g., the Jørgensen-Hayashi catalyst) and chiral squaramides, have shown considerable success in promoting enantioselective Michael additions of 1,3-dicarbonyl compounds. quimicaorganica.orgfiveable.me The development of bespoke catalysts specifically tailored for the ethyl acetoacetate and methyl vinyl ketone system could lead to high yields and excellent enantioselectivities.

Chiral Metal Complex Catalysis: The use of chiral metal complexes represents another key area of investigation. Catalysts based on ruthenium, palladium, and other transition metals have been effective in asymmetric Michael additions. wikipedia.orgnih.gov Research efforts are likely to focus on the design of novel chiral ligands that can effectively control the stereochemical outcome of the reaction between ethyl acetoacetate and methyl vinyl ketone.

Enzymatic and Chemo-enzymatic Approaches: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. chemsynthesis.com Future work could explore the use of enzymes, either isolated or in whole-cell systems, to catalyze the stereoselective formation of this compound. Chemo-enzymatic strategies, which combine the advantages of both chemical and biological catalysis, could also provide efficient routes to the desired chiral product. vulcanchem.com

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical course of a reaction, is a well-established strategy in asymmetric synthesis. nih.gov Research could focus on the development of novel and easily removable chiral auxiliaries that can be attached to either ethyl acetoacetate or a precursor to methyl vinyl ketone to facilitate a diastereoselective Michael addition.

Exploration of Undiscovered Reactivity Profiles of this compound

The presence of multiple reactive sites—two ketone carbonyls, an ester, and acidic α-hydrogens—suggests that this compound may possess a rich and largely unexplored reactivity profile.

Intramolecular Cyclizations: The 1,5-dicarbonyl motif is predisposed to intramolecular cyclization reactions. fiveable.me Future research will likely focus on developing conditions for selective intramolecular aldol (B89426) condensations to afford substituted cyclohexenone derivatives, which are valuable structural motifs in many natural products and pharmaceuticals. The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, is another area ripe for exploration with this substrate. lkouniv.ac.in

Selective Transformations: A significant challenge and area of future research will be the development of methods for the selective transformation of one of the two ketone functionalities or the ester group. This could involve the use of sterically hindered reagents, protecting group strategies, or catalyst-controlled reactions to achieve chemoselectivity. For instance, selective reduction of one ketone over the other would lead to valuable diol or hydroxy-keto-ester products.

Heterocycle Synthesis: The 1,5-dicarbonyl unit is a classic precursor for the synthesis of various heterocyclic compounds. nih.gov Future studies will likely expand upon the known cyclocondensation reactions with reagents like hydrazines and ureas to produce a wider variety of substituted pyridines, pyrimidines, and other heterocyclic systems with potential biological activities. vulcanchem.com

Mechanistic Elucidation of Complex Transformations Involving this compound

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and for the rational design of new synthetic methods.

Stereochemical Control in Asymmetric Synthesis: For the development of novel stereoselective routes, detailed mechanistic studies are essential to understand the factors governing enantioselectivity. This includes investigating the transition state geometries of catalyst-substrate complexes in organocatalytic and metal-catalyzed Michael additions. Computational modeling, in conjunction with experimental studies, will be instrumental in elucidating these mechanisms.

Retro-Michael Reactions: The potential for retro-Michael reactions, particularly under certain catalytic conditions, can impact the yield and stereochemical integrity of the product. quimicaorganica.org A deeper mechanistic understanding of the factors that favor the forward Michael addition over the retro-Michael reaction is a key challenge that needs to be addressed. This knowledge will be critical for developing robust and efficient synthetic protocols.

Cascade Reaction Pathways: this compound is an ideal substrate for cascade reactions, where multiple bond-forming events occur in a single pot. Elucidating the intricate mechanisms of these complex transformations will be a focus of future research. This will involve identifying reaction intermediates and understanding the role of the catalyst in each step of the cascade.

Expansion of Applications of this compound in Chemical Biology

The unique structural features of this compound and its derivatives make them attractive candidates for applications in chemical biology.

Development of Bioactive Molecules: The diverse array of cyclic and heterocyclic compounds that can be synthesized from this compound provides a platform for the discovery of new bioactive molecules. Future research will likely involve the synthesis of libraries of derivatives and their screening for various biological activities, such as antimicrobial or anticancer properties.

Chemical Probes and Labeling Agents: The reactivity of the dicarbonyl system could be exploited for the development of chemical probes to study biological processes. For example, derivatives of this compound could be designed to react specifically with certain biomolecules, allowing for their detection and characterization. The development of fluorescently labeled or biotinylated derivatives could facilitate such applications.

Building Blocks for Natural Product Synthesis: The structural motifs accessible from this compound are found in numerous natural products. Future research will continue to explore its use as a versatile building block in the total synthesis of complex and biologically active natural products.

Computational and Theoretical Chemistry Studies on this compound Reactivity and Selectivity

Computational and theoretical chemistry are powerful tools for gaining insights into the reactivity and selectivity of chemical reactions.

Predicting Reactivity and Selectivity: Density functional theory (DFT) and other computational methods can be used to model the various reaction pathways available to this compound. These studies can help to predict the most favorable reaction conditions for achieving a desired outcome, such as selective functionalization or a specific cyclization pathway.

Understanding Catalyst-Substrate Interactions: Computational modeling can provide detailed information about the interactions between catalysts and this compound or its precursors. This is particularly valuable for understanding the origins of stereoselectivity in asymmetric catalysis and for the rational design of new and more efficient catalysts.

Exploring Reaction Mechanisms: Theoretical studies can be used to map out the complete energy profiles of complex reaction mechanisms, including the identification of transition states and intermediates. This information is invaluable for understanding the factors that control the rates and selectivities of reactions involving this compound.

Q & A

Q. Experimental Design :

  • Compare kinetic profiles (reaction time vs. yield) across catalysts.
  • Monitor intermediates via in-situ FTIR or quenching studies.

What steps ensure reproducibility in synthesizing this compound?

Q. Methodological Focus

Detailed Protocols : Specify catalyst activation time (15 min for ZrCl₄), solvent purity, and quenching procedures .

Internal Standards : Add dodecane post-workup to control for extraction efficiency .

Data Sharing : Publish raw GC/NMR data and calibration curves (see CONSORT-EHEALTH guidelines for replicability) .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks for acetyl (δ 2.1–2.3 ppm), ester (δ 4.1–4.3 ppm), and ketone groups.
  • GC-MS : Confirm molecular ion (m/z 216 for C₁₀H₁₆O₅) and fragmentation patterns.
  • IR Spectroscopy : Detect carbonyl stretches (1700–1750 cm⁻¹) .

How can kinetic studies elucidate the mechanism of this compound formation?

Advanced Research Question

  • Variable Time Quenching : Stop reactions at intervals to track intermediate concentrations.
  • Activation Energy Calculation : Perform reactions at multiple temperatures (e.g., 50°C, 80°C, 100°C) and apply the Arrhenius equation.
  • Isotope Labeling : Use deuterated ethyl acetoacetate to study proton transfer steps .

What statistical methods validate quantification accuracy in GC analysis?

Q. Methodological Focus

  • Calibration Curve Validation : Ensure linearity (R² > 0.95) and test for heteroscedasticity.
  • Error Analysis : Calculate standard deviation across triplicate runs.
  • Limit of Detection (LOD) : Determine via signal-to-noise ratio (3:1 threshold) .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.